Dyrk1A-IN-1 -

Dyrk1A-IN-1

Catalog Number: EVT-15631583
CAS Number:
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dyrk1A-IN-1 is classified as a small molecule inhibitor targeting the DYRK family of kinases, specifically the class I member DYRK1A. This compound has been developed through structure-based drug design methods, emphasizing its selectivity and potency against DYRK1A activity. The compound's effectiveness is measured by its inhibitory concentration (IC50), which is reported at approximately 119 nM .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dyrk1A-IN-1 involves a series of organic reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific synthetic routes are proprietary, general methods in synthesizing kinase inhibitors often involve:

  • Stepwise synthesis: Utilizing various coupling agents to form the desired heterocycles or aromatic systems.
  • Purification techniques: Employing chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate pure compounds.
  • Characterization: Utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of Dyrk1A-IN-1.

The development process also includes optimization of pharmacokinetic properties to enhance bioavailability and brain penetration, which are critical for neurological applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Dyrk1A-IN-1 encompasses a framework that allows for selective binding to the DYRK1A kinase domain. The crystal structure analysis reveals key interactions between Dyrk1A-IN-1 and the ATP-binding pocket of DYRK1A, which is essential for its inhibitory action.

Key structural features include:

  • Hinge region: Connecting the N-terminal and C-terminal lobes of the catalytic domain.
  • Gatekeeper residue: Phenylalanine 238 plays a critical role in selectivity by forming hydrophobic interactions with the inhibitor.

The compound's structural data can be accessed through repositories such as the Protein Data Bank, where it is cataloged under specific identifiers .

Chemical Reactions Analysis

Reactions and Technical Details

Dyrk1A-IN-1 primarily functions through competitive inhibition of DYRK1A. This inhibition prevents phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways that are crucial for cell cycle progression and survival.

The reaction mechanism involves:

  • Binding to the ATP site: Dyrk1A-IN-1 competes with ATP for binding to DYRK1A.
  • Inhibition of phosphorylation: By blocking ATP access, the compound effectively halts the phosphorylation process on serine and threonine residues of target proteins.

This mechanism highlights its potential as a therapeutic agent in conditions where DYRK1A activity contributes to disease pathology.

Mechanism of Action

Process and Data

Dyrk1A-IN-1 exerts its effects by inhibiting DYRK1A's kinase activity, which is crucial for various cellular processes. The mechanism can be summarized as follows:

  • Autophosphorylation: DYRK1A undergoes autophosphorylation at tyrosine 321 during translation, which activates its kinase activity.
  • Inhibition by Dyrk1A-IN-1: The binding of Dyrk1A-IN-1 prevents this activation by blocking ATP binding, leading to reduced phosphorylation of downstream targets involved in cell proliferation and survival .

This inhibition can lead to altered cellular responses in cancer cells, potentially reducing their growth and survival rates.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dyrk1A-IN-1 possesses several notable physical and chemical properties that contribute to its functionality as an inhibitor:

  • Molecular Weight: Approximately 300 Da.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: Exhibits stability under physiological conditions, which is essential for therapeutic applications.

These properties are critical for ensuring effective delivery and action within biological systems.

Applications

Scientific Uses

Dyrk1A-IN-1 has significant potential applications in various fields:

  • Cancer Research: As a selective inhibitor of DYRK1A, it offers insights into cancer biology by elucidating the role of this kinase in tumor progression.
  • Neurodegenerative Diseases: Given DYRK1A's involvement in neuronal development and function, Dyrk1A-IN-1 may provide therapeutic avenues for conditions like Alzheimer's disease.
  • Pharmacological Studies: It serves as a valuable tool compound for exploring kinase signaling pathways and developing new therapeutic strategies targeting DYRK-related disorders.
Introduction to DYRK1A Kinase as a Therapeutic Target

Biological Significance of DYRK1A in Neurodevelopmental and Neurodegenerative Disorders

DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) is a serine/threonine kinase encoded on chromosome 21 within the Down syndrome critical region (DSCR). It plays a pivotal role in neuronal development, cell cycle regulation, and synaptic plasticity. Haploinsufficiency of DYRK1A causes severe neurodevelopmental impairments, including autism spectrum disorder (ASD), microcephaly, intellectual disability, and motor deficits [5] [10]. These clinical manifestations arise from disrupted neural progenitor proliferation, as DYRK1A knockdown in human neural stem cells (hNSCs) reduces expression of extracellular matrix components (e.g., collagens) and dysregulates cell-cycle genes (e.g., p21, E2F2) [10]. Conversely, DYRK1A phosphorylates substrates like TAU protein and amyloid precursor protein (APP), directly linking it to Alzheimer’s disease (AD) pathology. In AD and Down syndrome (DS), DYRK1A-mediated TAU hyperphosphorylation at Thr212, Ser202, and Ser404 promotes neurofibrillary tangle formation [3] [9].

Table 1: DYRK1A-Associated Disorders and Key Pathogenic Mechanisms

DisorderDYRK1A StatusCore Pathogenic Mechanisms
DYRK1A SyndromeHaploinsufficiencyImpaired neural progenitor proliferation; dysregulated p21/E2F2; reduced brain size
Down SyndromeOverexpression (3x)Premature neurogenesis; TAU/APP hyperphosphorylation; β-amyloid overproduction
Alzheimer’s DiseaseOverexpressionNFT formation via TAU phosphorylation; enhanced amyloidogenic APP cleavage
Autism Spectrum DisorderHaploinsufficiencySynaptic plasticity defects; aberrant neural circuit formation

Role of DYRK1A Overexpression in Down Syndrome and Alzheimer’s Disease Pathogenesis

In DS (trisomy 21), elevated DYRK1A gene dosage disrupts neurodevelopment by prematurely forcing neural progenitors into differentiation, reducing progenitor pool expansion and causing cortical thinning [1] [8]. DYRK1A overexpression also drives AD-like pathology in DS through two synergistic mechanisms:

  • TAU Hyperphosphorylation: DYRK1A phosphorylates TAU at 11 residues, priming it for further modification by GSK-3β. This accelerates neurofibrillary tangle formation, with DS brains showing 3x more DYRK1A-positive tangles than sporadic AD [3].
  • Amyloidogenic Processing: DYRK1A phosphorylates APP at Thr668, increasing its cleavage by β-secretase and elevating toxic Aβ40/A42 peptides. This exacerbates β-amyloid deposition in DS and AD [3] [9].Additionally, DYRK1A stabilizes the SWI/SNF chromatin remodeling complex, repressing neurogenic genes like REST, thereby altering neuronal differentiation trajectories [8].

Table 2: DYRK1A-Driven Molecular Pathology in Down Syndrome and Alzheimer’s Disease

Molecular TargetEffect of DYRK1A OverexpressionPathogenic Consequence
TAU proteinHyperphosphorylation at 11 residues (e.g., Ser202/Thr205)Neurofibrillary tangle formation; microtubule destabilization
APPPhosphorylation at Thr668Increased β-secretase cleavage; Aβ40/A42 overproduction
REST/NRSFPhosphorylation-induced degradationDerepression of neuronal genes; premature differentiation
Cyclin D1Phosphorylation and degradationCell cycle arrest in G0/G1; reduced neural progenitor pools

Rationale for Targeting DYRK1A with Small-Molecule Inhibitors

The dose-sensitive nature of DYRK1A—where both overexpression and deficiency cause pathology—makes it a compelling therapeutic target. Small-molecule inhibitors aim to:

  • Normalize Cell Cycle Dynamics: In DS and AD, inhibitors reverse DYRK1A-induced G0/G1 arrest by stabilizing cyclin D1, restoring neural progenitor proliferation [1] [8].
  • Attenuate Neurodegeneration: Inhibiting DYRK1A reduces TAU phosphorylation and Aβ production, mitigating AD-like pathology in DS models [3] [9].
  • Target Multiple Diseases: Beyond neurodegeneration, DYRK1A inhibitors show efficacy in cancers (e.g., glioblastoma, leukemia) by blocking pro-survival pathways and in diabetes by promoting β-cell proliferation [1] [7] [9].The ATP-competitive inhibitor Harmine (IC50 = 19 nM) demonstrates proof-of-concept, rescuing cognitive deficits in DS mice. However, newer analogs like Dyrk1A-IN-1 offer improved selectivity and blood-brain barrier penetration [7] [9].

Table 3: Clinically Exploitable Effects of DYRK1A Inhibition

Therapeutic AreaMechanism of ActionObserved Outcomes
NeurodevelopmentalRestore neural progenitor proliferationIncreased brain size; improved cognitive function (preclinical)
NeurodegenerativeReduce TAU/APP phosphorylationLower NFT burden; decreased Aβ plaques
OncologyDisrupt G0 quiescence; inhibit DNA repairTumor growth inhibition; chemosensitization
MetabolicPromote nuclear retention of NFATc in β-cellsEnhanced β-cell proliferation; insulin secretion

The structural basis for inhibition lies in DYRK1A’s kinase domain, where compounds like Dyrk1A-IN-1 bind the ATP pocket, forming hydrogen bonds with Leu241 and Lys188. This interaction prevents phosphorylation of downstream substrates [7] [9]. Future efforts focus on optimizing in vivo efficacy while minimizing off-target effects (e.g., GSK-3β inhibition).

Properties

Product Name

Dyrk1A-IN-1

IUPAC Name

4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]-N-(2-phenylethyl)benzamide

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H20N4O3S/c28-18-10-11-19-20(14-18)31-23(26-19)27-22(30)25-17-8-6-16(7-9-17)21(29)24-13-12-15-4-2-1-3-5-15/h1-11,14,28H,12-13H2,(H,24,29)(H2,25,26,27,30)

InChI Key

XZJPRBJKJQGQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.